REACTION_CXSMILES
|
[Br:1][C:2]1[NH:3][C:4]([Br:8])=[C:5]([Br:7])[N:6]=1.[H-].[Na+].[CH3:11][Si:12]([CH2:15][CH2:16][O:17][CH2:18]Cl)([CH3:14])[CH3:13]>CN(C=O)C>[Br:1][C:2]1[N:3]([CH2:18][O:17][CH2:16][CH2:15][Si:12]([CH3:14])([CH3:13])[CH3:11])[C:4]([Br:8])=[C:5]([Br:7])[N:6]=1 |f:1.2|
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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BrC=1NC(=C(N1)Br)Br
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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2.8 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
12.2 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)CCOCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at ambient temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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an internal temperature maintained below 10° C
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Type
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ADDITION
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Details
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After addition
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Type
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CUSTOM
|
Details
|
the cold bath was removed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled back to 0° C.
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Type
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STIRRING
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Details
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The reaction was stirred at 0° C. for an additional 30 minutes and at ambient temperature for another 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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the mixture was partitioned between EtOAc (150 mL) and water (300 mL)
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Type
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CUSTOM
|
Details
|
the layers separated
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Type
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WASH
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Details
|
The organic phase was sequentially washed with dilute aqueous NaCl (5% w/w, 2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
brine (100 mL), dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
a light yellow solid was obtained
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Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from hot petroleum ether (30 mL)
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Type
|
CUSTOM
|
Details
|
were harvested from the mother liquor at 0° C
|
Type
|
WASH
|
Details
|
The product was washed with cold petroleum ether (30 mL)
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=C(N1)Br)Br)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |